3-Sulfobenzoic acid disodium salt monohydrate

Electrochemical sensors Conducting polymers Amino acid detection

Source high-purity (97%) 3-Sulfobenzoic acid disodium salt monohydrate (CAS 14995-40-5) for advanced R&D. Its defined stoichiometry and hydration state ensure formulation reproducibility, unlike anhydrous analogs. The unique meta-substitution pattern dictates specific coordination geometry in MOFs, distinct electrochemical profiles for amino acid sensors, and enhanced peptide identification (MALDI-TOF/TOF) when used to synthesize 3-SBASE. Critical for antimicrobial ionomer development. Do not substitute with ortho- or para-isomers without rigorous validation.

Molecular Formula C7H6Na2O6S
Molecular Weight 264.17 g/mol
CAS No. 14995-40-5
Cat. No. B088531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfobenzoic acid disodium salt monohydrate
CAS14995-40-5
Molecular FormulaC7H6Na2O6S
Molecular Weight264.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
InChIInChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2
InChIKeyVODZKGQSNPCTAD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Sulfobenzoic Acid Disodium Salt Monohydrate (CAS 14995-40-5) – Basic Identification and Procurement Baseline


3-Sulfobenzoic acid disodium salt monohydrate (CAS 14995-40-5, molecular formula C₇H₆Na₂O₆S, molecular weight 264.17 g/mol) is a sulfonated benzoic acid derivative in the form of a disodium salt monohydrate [1]. The compound exists as a white crystalline powder with high aqueous solubility, rendering it suitable for applications requiring a water-soluble aromatic sulfonate building block . As a bifunctional molecule bearing both a carboxylic acid group (in carboxylate form) and a sulfonate group, it functions as a ligand, ionic liquid precursor, and derivatization reagent in analytical and materials chemistry applications .

3-Sulfobenzoic Acid Disodium Salt Monohydrate – Why In-Class Substitution Is Not Straightforward


Despite superficial structural similarity to other sulfonated benzoates, generic substitution of 3-sulfobenzoic acid disodium salt monohydrate is not advisable without rigorous experimental validation. The meta-substitution pattern (3-position sulfonate) confers distinct coordination geometry in metal-organic frameworks, a different steric and electronic profile in polymer counterion applications compared to ortho- or para-sulfobenzoates, and distinct chromatographic behavior when employed as a derivatization reagent [1]. Furthermore, the disodium salt monohydrate form provides a defined stoichiometry and hydration state that affects solubility kinetics and formulation reproducibility, whereas anhydrous or monosodium analogs exhibit different dissolution profiles [2]. The following quantitative evidence delineates specific dimensions where this compound diverges measurably from its closest comparators, enabling informed procurement decisions.

3-Sulfobenzoic Acid Disodium Salt Monohydrate – Quantitative Differentiation Evidence Versus Analogs


Counterion-Dependent Electrochemical Response: SBA⁻ Versus Alternative Sulfonates in Conducting Polymer Sensors

In a comparative study evaluating multiple sulfonate counterions incorporated into conducting polymer-modified electrodes for amino acid detection via flow injection analysis, 3-sulfobenzoic acid sodium salt (SBA⁻) demonstrated distinct electrochemical behavior compared to p-toluenesulfonic acid sodium salt (PTS⁻), 4-hydroxybenzenesulfonic acid (HBSA⁻), dodecyl sulfate (DS⁻), and (1S)-(+)-10-camphorsulfonic acid (CSA⁻) [1]. The counterion identity directly influenced the polymer's electroactivity and the analytical response characteristics toward amino acids, establishing SBA⁻ as a structurally non-interchangeable component in sensor fabrication [1].

Electrochemical sensors Conducting polymers Amino acid detection

Ionomeric Antimicrobial Activity: 3-Sulfobenzoate-Derived Ionomers Versus Undoped Polymer Baseline

Sodium 3-sulfobenzoate has been employed as a reagent in the synthesis of imidazolium poly(butylene terephthalate) ionomers . These ionomers exhibited long-term antimicrobial activity persisting after six days, whereas unmodified poly(butylene terephthalate) lacks intrinsic antimicrobial properties . The sulfobenzoate moiety provides the anionic component for ionomer formation, enabling ionic crosslinking and antimicrobial functionality not present in the parent polymer.

Antimicrobial materials Ionomers Polymer modification

CID Enhancement in Peptide Mass Spectrometry: 3-Sulfobenzoic Acid Succinimidyl Ester Derivatization

The succinimidyl ester of 3-sulfobenzoic acid (3-SBASE) has been synthesized as a sulfonation reagent for peptide sequencing via MALDI-TOF/TOF tandem mass spectrometry [1]. This reagent incorporates an additional mobile proton into the peptide backbone, facilitating enhanced collision-induced dissociation (CID) [1]. Tandem mass spectra of guanidinated and 3-SBASE-sulfonated peptides exhibited mainly y-ion series with higher intensities than those observed for solely guanidinated peptides, resulting in significantly improved MASCOT total-ion scores and enabling more confident peptide identification [1]. Other sulfonation reagents (e.g., 4-sulfophenyl isothiocyanate, 4-SPITC) are employed for similar N-terminal derivatization applications, yet the 3-SBASE reagent offers distinct preparation advantages—it is easily and inexpensively prepared in short time—and yields a different fragmentation enhancement profile compared to isothiocyanate-based alternatives [2].

Mass spectrometry Peptide sequencing Proteomics

3-Sulfobenzoic Acid Disodium Salt Monohydrate – Evidence-Supported Application Scenarios for Procurement


Electrochemical Sensor Fabrication Requiring Sulfonate Counterion Optimization

Researchers developing conducting polymer-based electrochemical sensors for amino acid detection should consider 3-sulfobenzoic acid disodium salt as the SBA⁻ counterion source. The compound has been directly compared against PTS⁻, HBSA⁻, DS⁻, and CSA⁻ in flow injection analysis systems, demonstrating distinct electrochemical response characteristics . Procurement is indicated when the specific voltammetric profile of SBA⁻ is required or when screening a panel of structurally diverse sulfonate counterions for sensor optimization.

Antimicrobial Ionomer Synthesis for Polymeric Materials

Sodium 3-sulfobenzoate serves as the sulfonate-containing building block for synthesizing imidazolium poly(butylene terephthalate) ionomers exhibiting sustained antimicrobial activity (≥6 days) . This application is relevant for materials scientists and polymer chemists developing antimicrobial coatings, medical device polymers, or functional packaging materials where ionic crosslinking combined with bioactivity is desired.

Peptide Derivatization Reagent Precursor for Enhanced MS/MS Sequencing

Proteomics core facilities and mass spectrometry laboratories may procure 3-sulfobenzoic acid disodium salt as the precursor for synthesizing 3-sulfobenzoic acid succinimidyl ester (3-SBASE). 3-SBASE derivatization of guanidinated peptides yields enhanced y-ion intensities and improved MASCOT scores in MALDI-TOF/TOF analysis compared to unsulfonated controls, enabling more confident peptide identification from complex samples such as human serum proteins . The reagent is noted for facile and inexpensive preparation .

Metal-Organic Framework (MOF) and Coordination Complex Synthesis

The disodium salt form provides a water-soluble 3-sulfobenzoate ligand for synthesizing metal-organic frameworks and coordination complexes. Documented applications include the preparation of Ce(III) and Nd(III) complexes with cucurbit[6]uril, formulated as {[Ce(3-SBH)(H₂O)₄]₂CB6}·4NO₃ and the corresponding Nd analog . This established utility supports procurement for inorganic and materials chemistry research requiring a sulfonate-carboxylate bifunctional ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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